

# Rabeprazole-13C,d3 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rabeprazole-13C,d3*

Cat. No.: *B12371499*

[Get Quote](#)

## An In-depth Technical Guide to Rabeprazole-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Rabeprazole-13C,d3**. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

### Introduction

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly inhibiting the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) located on the secretory surface of parietal cells.<sup>[1]</sup> **Rabeprazole-13C,d3** is a stable isotope-labeled version of rabeprazole, which is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods. The incorporation of a carbon-13 atom and three deuterium atoms provides a distinct mass difference, allowing for precise quantification by mass spectrometry without altering the compound's chemical properties significantly.

### Chemical Structure and Properties

The chemical structure of **Rabeprazole-13C,d3** is characterized by a substituted benzimidazole and a pyridine ring, linked by a methylsulfinyl group. The isotopic labeling is located on the methoxypropoxy side chain.

Chemical Structure:

## Physicochemical Properties

A summary of the key physicochemical properties of **Rabeprazole-13C,d3** and its sodium salt are presented in the tables below. Data for the non-labeled rabeprazole sodium is included for comparison, as specific experimental data for the labeled compound is limited.

Table 1: General Properties of **Rabeprazole-13C,d3**

Property	Value	Source
IUPAC Name	2-[[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]-1H-benzimidazole	PubChem
Molecular Formula	C <sub>17</sub> <sup>13</sup> CH <sub>18</sub> D <sub>3</sub> N <sub>3</sub> O <sub>3</sub> S	[1]
Molecular Weight	363.45 g/mol	[1]
CAS Number	1261392-48-6	[1]

Table 2: Physical Properties of Rabeprazole Sodium (Non-labeled Analog)

Property	Value	Source
Melting Point	140-141 °C (decomposes)	PubChem
Appearance	White to yellowish-white solid	PubChem

Table 3: Solubility of Rabeprazole Sodium (Non-labeled Analog)

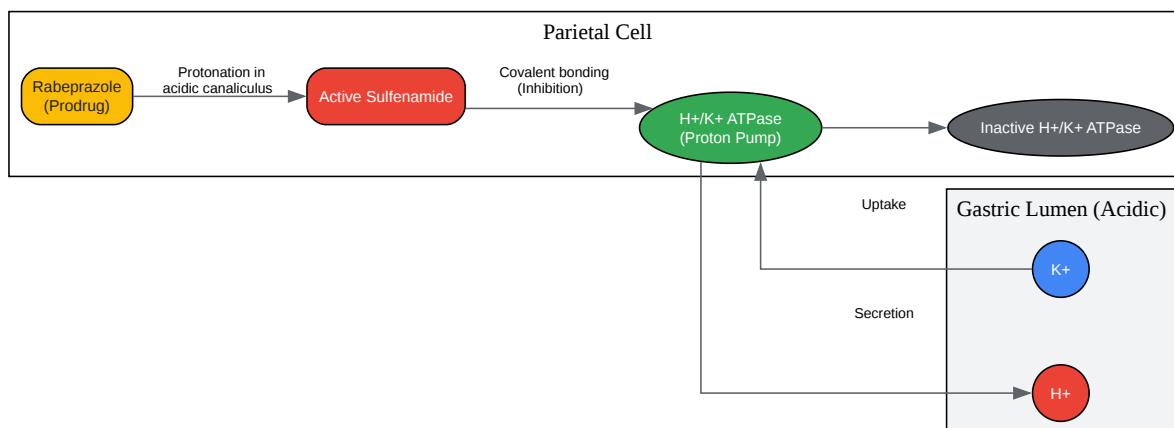
Solvent	Solubility	Source
Water	Very soluble	PubChem
Methanol	Very soluble	PubChem
Ethanol	Freely soluble, ~30 mg/mL	[2]
Chloroform	Freely soluble	PubChem
Ethyl Acetate	Freely soluble	PubChem
DMSO	~25 mg/mL	[2]
Dimethylformamide (DMF)	~30 mg/mL	[2]
Ether	Insoluble	PubChem
n-Hexane	Insoluble	PubChem
PBS (pH 7.2)	~10 mg/mL	[2]

## Mechanism of Action

Rabeprazole, and by extension **Rabeprazole-13C,d3**, is a prodrug that is activated in the acidic environment of the gastric parietal cells.[3] In this acidic compartment, rabeprazole is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H<sup>+</sup>/K<sup>+</sup>-ATPase, leading to its irreversible inhibition.[3] This action blocks the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of gastric acidity.

## Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of rabeprazole in a gastric parietal cell.



[Click to download full resolution via product page](#)

Caption: Mechanism of rabeprazole action in gastric parietal cells.

## Experimental Protocols

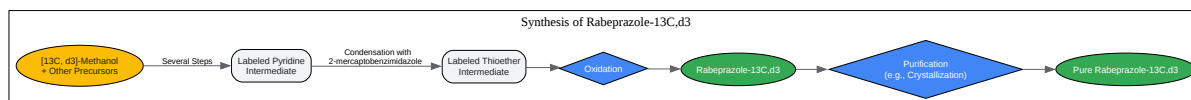
**Rabeprazole-13C,d3** is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of rabeprazole in biological matrices.

## General Synthesis Outline for Isotopically Labeled Rabeprazole

The synthesis of **Rabeprazole-13C,d3** would follow the general synthetic route for rabeprazole, but would utilize isotopically labeled starting materials. A plausible approach involves the use of [13C, d3]-methanol as a precursor to introduce the labeled methoxy group.

A general synthetic scheme is depicted below. A key intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, would be synthesized using [13C, d3]-

methanol. This intermediate is then reacted with 2-mercaptobenzimidazole. The resulting thioether is subsequently oxidized to the sulfoxide, rabeprazole.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Rabeprazole-13C,d3**.

## Bioanalytical Method using LC-MS/MS

The following is a representative protocol for the quantification of rabeprazole in human plasma using **Rabeprazole-13C,d3** as an internal standard.

### 1. Sample Preparation (Protein Precipitation):

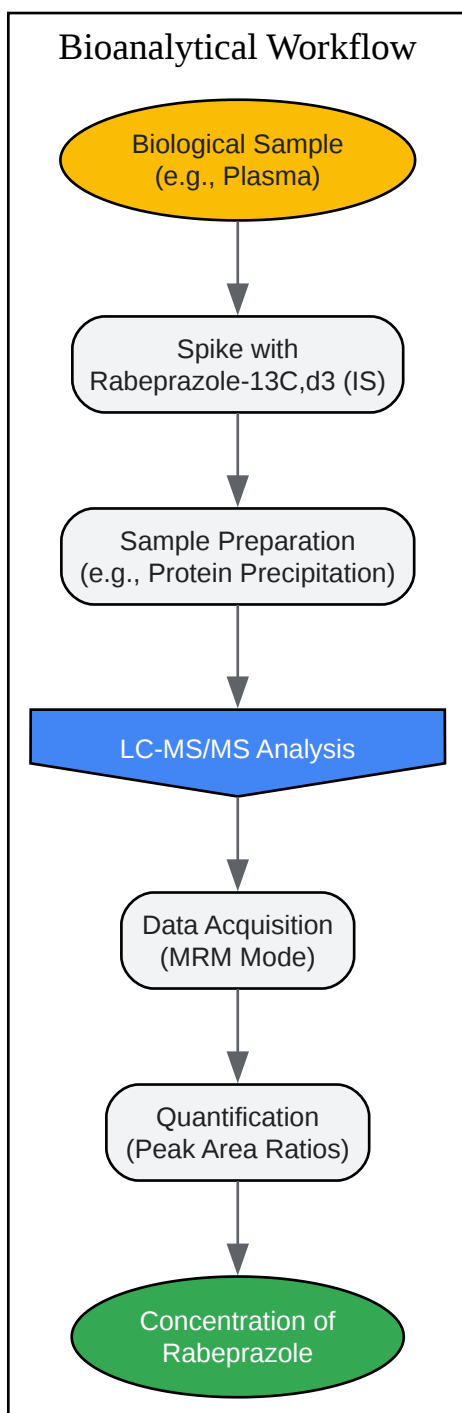
- To 100  $\mu\text{L}$  of human plasma, add 20  $\mu\text{L}$  of **Rabeprazole-13C,d3** internal standard working solution (e.g., at 1  $\mu\text{g/mL}$ ).
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.

### 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
  - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Rabeprazole: Precursor ion (Q1) m/z 360.1  $\rightarrow$  Product ion (Q3) m/z 242.2.[\[4\]](#)
    - **Rabeprazole-13C,d3**: Precursor ion (Q1) m/z 364.1  $\rightarrow$  Product ion (Q3) m/z 242.2 (or another suitable fragment).

## Analytical Workflow Diagram

The diagram below outlines the typical workflow for a bioanalytical study using **Rabeprazole-13C,d3**.



[Click to download full resolution via product page](#)

Caption: Workflow for bioanalysis of rabeprazole using a labeled internal standard.

## Spectroscopic Data

## Mass Spectrometry

In mass spectrometry, **Rabeprazole-13C,d3** will exhibit a molecular ion peak that is 4 Da higher than that of unlabeled rabeprazole due to the presence of one <sup>13</sup>C and three deuterium atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of rabeprazole, with the key product ion at m/z 242.2 resulting from the cleavage of the sulfinylmethyl bridge.[4]

## NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Rabeprazole-13C,d3** would be similar to that of rabeprazole, with the notable absence of the methoxy proton signal, which is replaced by the deuterated methyl group. The <sup>13</sup>C NMR spectrum would show a signal for the labeled carbon atom, which would exhibit coupling to deuterium if observed under appropriate conditions.[5]

## Conclusion

**Rabeprazole-13C,d3** is an indispensable tool for the accurate and precise quantification of rabeprazole in complex biological matrices. Its chemical and biological properties are virtually identical to the parent drug, making it an ideal internal standard for pharmacokinetic and bioequivalence studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rabeprazole-13C,d3 | Bacterial | 1261392-48-6 | Invivochem [invivochem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rabeprazole-13C,d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371499#rabeprazole-13c-d3-chemical-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)